molecular formula C15H18BrFN2O3 B6789722 N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

Cat. No.: B6789722
M. Wt: 373.22 g/mol
InChI Key: FPIKOLBIAJUZQY-GCVQQVDUSA-N
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Description

N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide is a complex organic compound with interesting chemical and biological properties

Properties

IUPAC Name

N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN2O3/c1-9(13-3-2-10(16)4-14(13)17)18-15(20)19-5-11-7-21-8-12(6-19)22-11/h2-4,9,11-12H,5-8H2,1H3,(H,18,20)/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKOLBIAJUZQY-GCVQQVDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)NC(=O)N2CC3COCC(C2)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)N2CC3COCC(C2)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps, starting with the preparation of the bicyclic core. A common route includes the reaction of 4-bromo-2-fluoroacetophenone with appropriate reagents to form the desired intermediate, followed by cyclization to establish the bicyclic framework. Further functionalization of this intermediate leads to the final product. Conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound requires precise control of reaction parameters and efficient purification techniques. Continuous flow processes and automated synthesis platforms may be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to yield oxo derivatives.

  • Reduction: : Reduction reactions can target the bromine or fluorine substituents to yield different analogs.

  • Substitution: : The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to a diverse range of derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce carbonyl-containing derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide finds applications in multiple fields:

  • Chemistry: : As a versatile intermediate for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential bioactivity, including antibacterial and antifungal properties.

  • Medicine: : Explored for possible therapeutic applications due to its unique chemical structure and pharmacophoric elements.

  • Industry: : Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound's mechanism of action is largely determined by its ability to interact with specific molecular targets. Its structure allows it to bind to enzymes or receptors, modulating biological pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the conformation of the enzyme.

Comparison with Similar Compounds

When compared to similar compounds, N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide stands out due to its unique bicyclic core and halogen substitutions. Similar compounds include:

  • N-[(1S)-1-(4-chloro-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

  • N-[(1S)-1-(4-iodo-2-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

That's the lay of the land with this compound. What fascinates you the most about it?

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